1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
1-Methyl-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Substitution: The compound can undergo substitution reactions with various electrophilic reagents to form addition products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Substitution: Various electrophilic reagents
Major Products Formed
Epoxides: Formed through oxidation reactions.
Addition Products: Formed through substitution reactions with electrophilic reagents.
Scientific Research Applications
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex bicyclic structures.
Industry: Applications in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to pharmacological effects. detailed studies on its mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A similar compound with a different substitution pattern.
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate: Another related compound with a carboxylate group.
Uniqueness
1-Methyl-2-oxa-5-azabicyclo[22
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H11NO/c1-6-2-5(3-8-6)7-4-6/h5,7H,2-4H2,1H3 |
InChI Key |
KTOFHEUDKAGWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CO1)NC2 |
Origin of Product |
United States |
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